Copper(II) undec-2-enoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H38CuO4 |
|---|---|
Molecular Weight |
430.1 g/mol |
IUPAC Name |
copper;(E)-undec-2-enoate |
InChI |
InChI=1S/2C11H20O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2/b2*10-9+; |
InChI Key |
BKACVSPFRDCXGK-JGMJEEPBSA-L |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].[Cu+2] |
Canonical SMILES |
CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Ii Undec 2 Enoate Complexes
Direct Synthesis Approaches to Copper(II) Undec-2-enoate
Direct synthesis represents the most straightforward pathway to this compound. This typically involves the reaction of a copper(II) salt with undec-2-enoic acid or an undec-2-enoate salt. The general reaction can be represented as:
CuX₂ + 2 CH₃(CH₂)₇CH=CHCOOH → Cu(CH₃(CH₂)₇CH=CHCOO)₂ + 2 HX
Where X is an anion such as chloride, sulfate (B86663), acetate (B1210297), or nitrate (B79036).
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, stoichiometry of reactants, and pH. For analogous copper(II) carboxylate syntheses, moderate temperatures are often employed to ensure a sufficient reaction rate without promoting decomposition or side reactions. The stoichiometry is generally a 1:2 molar ratio of the copper(II) salt to undec-2-enoic acid. The pH of the reaction mixture can influence the protonation state of the carboxylic acid and therefore its ability to coordinate with the copper(II) ion.
Table 1: Illustrative Reaction Parameters for the Synthesis of Copper(II) Carboxylates
| Parameter | Range | Optimal Condition (Hypothetical) |
|---|---|---|
| Temperature (°C) | 25 - 100 | 60 |
| Reaction Time (h) | 1 - 24 | 4 |
| Molar Ratio (Cu²⁺:Ligand) | 1:1 - 1:3 | 1:2.1 |
The choice of solvent is a critical factor in the synthesis of this compound. The solvent must be capable of dissolving the reactants to a sufficient extent to allow for the reaction to proceed. Furthermore, the polarity and coordinating ability of the solvent can influence the structure of the resulting complex. For instance, coordinating solvents may occupy axial positions in the copper(II) coordination sphere. Common solvents for the synthesis of copper(II) carboxylates include alcohols (e.g., ethanol (B145695), methanol), water, and dipolar aprotic solvents (e.g., dimethylformamide). The solubility of the long-chain undec-2-enoic acid would suggest that a less polar solvent or a co-solvent system might be beneficial.
The selection of the copper(II) precursor can have a significant impact on the reaction. Different copper(II) salts, such as copper(II) acetate, copper(II) chloride, copper(II) nitrate, and copper(II) sulfate, can be utilized. The anion of the copper salt can affect the reaction rate and the purity of the final product. For instance, using copper(II) acetate can be advantageous as the displaced acetate can act as a base to deprotonate the undec-2-enoic acid. The choice of precursor may also be guided by its solubility in the chosen solvent system and the ease of removal of the byproduct.
Table 2: Common Copper(II) Precursors and Their Properties
| Copper(II) Precursor | Formula | Common Solvents |
|---|---|---|
| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | Water, Ethanol |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | Water, Ethanol |
| Copper(II) Nitrate Trihydrate | Cu(NO₃)₂·3H₂O | Water, Ethanol |
Ligand Exchange Strategies for Introducing Undec-2-enoate
Ligand exchange provides an alternative route to this compound. This method involves reacting a pre-formed copper(II) complex with undec-2-enoic acid or its salt. A common starting material for this approach is copper(II) acetate, where the acetate ligands are displaced by the undec-2-enoate ligands. This can be particularly useful if the desired product is difficult to obtain via direct synthesis. The equilibrium of the ligand exchange reaction can often be driven towards the product by removing the displaced ligand, for example, by distillation of acetic acid.
Considerations for Green Chemistry in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is an important consideration for sustainable chemical production. Key aspects include the use of less hazardous solvents, energy efficiency, and waste reduction. For instance, employing water or ethanol as a solvent is preferable to more toxic organic solvents. The synthesis could also be designed to minimize the formation of byproducts, or to utilize starting materials derived from renewable resources. Atom economy is another important factor, and direct synthesis methods are generally preferred in this regard.
Scale-Up and Process Development Aspects for this compound
The transition from a laboratory-scale synthesis to a larger industrial-scale production of this compound presents several challenges. Key considerations include heat and mass transfer, reaction kinetics, and product isolation and purification. The choice of reactor, agitation speed, and method of heating and cooling become critical at a larger scale. The purification of the product, which may involve filtration, washing, and drying, must be optimized to ensure a high-purity product is obtained efficiently and safely. Process safety and environmental impact are also paramount considerations during scale-up.
Advanced Spectroscopic and Structural Elucidation of Copper Ii Undec 2 Enoate Complexes
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the intricate details of the coordination sphere and electronic structure of copper(II) undec-2-enoate. Each technique offers a unique window into the complex's properties, from vibrational modes of ligands to the electron spin states of the metal center.
Vibrational Spectroscopy (FT-IR, Raman) for Carboxylate Binding Modes
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for determining the coordination mode of the undec-2-enoate ligand to the copper(II) center. The key diagnostic markers are the asymmetric (νₐₛym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). The separation between these two frequencies, denoted as Δν (Δν = νₐₛym - νₛym), is indicative of the binding mode. nih.govakjournals.com
For copper(II) carboxylates that form dinuclear "paddle-wheel" structures, the carboxylate ligands typically adopt a bridging bidentate coordination mode. nih.gov This mode is characterized by a Δν value in the range of 170–250 cm⁻¹. nih.gov Specifically for copper(II) complexes with long fatty acid chains, the asymmetric stretching vibration is observed in the range of 1585–1586 cm⁻¹, while the symmetric vibration appears around 1421–1423 cm⁻¹. akjournals.com This results in a Δν value of approximately 183–185 cm⁻¹, which strongly supports a bidentate-bridging coordination of the carboxylate group. akjournals.com The appearance of new bands in the far-infrared region, typically around 373–393 cm⁻¹, can be attributed to the Cu-O stretching vibration, further confirming the coordination of the carboxylate oxygen atoms to the copper ion. nih.govakjournals.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric COO⁻ Stretch (νₐₛym) | 1585 - 1610 | akjournals.commdpi.com |
| Symmetric COO⁻ Stretch (νₛym) | 1414 - 1470 | akjournals.commdpi.com |
| Frequency Separation (Δν) | ~185 | nih.govakjournals.com |
| Cu-O Stretch (ν(Cu-O)) | 370 - 500 | nih.govakjournals.com |
Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Coordination Environment
Electronic absorption spectroscopy, or UV-Vis, provides valuable information about the d-orbital splitting and the coordination geometry of the copper(II) ion. The spectra of dinuclear copper(II) carboxylates typically exhibit two main features.
The first is a broad, low-intensity absorption band in the visible to near-infrared (NIR) region, generally found around 670-750 nm. akjournals.commdpi.com This band is assigned to d-d transitions of the Cu(II) ion, which has a d⁹ electron configuration. akjournals.com The position of this band is sensitive to the coordination environment, and its presence at this wavelength is characteristic of a distorted square pyramidal or elongated octahedral geometry. mdpi.comresearchgate.net
The second feature consists of more intense bands in the ultraviolet (UV) region. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, from the oxygen atoms of the carboxylate ligand to the d-orbitals of the copper ion. mdpi.commdpi.com A distinctive, less intense shoulder band is often observed around 360-375 nm, which is considered a hallmark of the dimeric paddle-wheel structure of copper(II) carboxylates. mdpi.com
| Band | Typical Wavelength (λₘₐₓ) | Assignment | Reference |
|---|---|---|---|
| Band I | ~670 - 750 nm | d-d Transitions | akjournals.commdpi.com |
| Band II (Shoulder) | ~360 - 375 nm | LMCT (Characteristic of Dimer) | mdpi.com |
| Band III | ~210 - 320 nm | LMCT | mdpi.comrsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic Structure and Spin States
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for probing the electronic structure of the paramagnetic Cu(II) center. In dinuclear copper(II) carboxylates like undec-2-enoate, the two S=1/2 copper ions are typically antiferromagnetically coupled, resulting in a diamagnetic ground state (S=0) and a paramagnetic excited triplet state (S=1). researchgate.netmanchester.ac.uk
The EPR spectrum is therefore characteristic of this triplet state. Such spectra are typically axial, showing two distinct g-values, g∥ and g⊥. uvt.ro The correlation between g∥ and the parallel component of the copper hyperfine coupling constant (A∥) can provide insights into the local coordination environment of the Cu(II) ion. rsc.org The spectra of polycrystalline samples also allow for the determination of the zero-field splitting parameter (D), which is a measure of the energy separation between the Mₛ = ±1 and Mₛ = 0 levels of the triplet state. manchester.ac.uk For a typical copper(II) carboxylate dimer, representative values are D ≈ 0.36 cm⁻¹, g∥ ≈ 2.36, and g⊥ ≈ 2.06. manchester.ac.uk These parameters are consistent with a distorted square pyramidal geometry around each copper ion within the dinuclear unit. uvt.romdpi.com
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| g-tensor (g∥) | ~2.36 | Reflects electronic structure along the Cu-Cu axis | manchester.ac.uk |
| g-tensor (g⊥) | ~2.06 | Reflects electronic structure perpendicular to the Cu-Cu axis | manchester.ac.uk |
| Zero-Field Splitting (D) | ~0.36 cm⁻¹ | Energy gap in the S=1 triplet state | manchester.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization
While NMR spectroscopy is a cornerstone for characterizing organic molecules, its application to paramagnetic complexes like those of copper(II) is complex due to significant line broadening caused by the unpaired electron. nih.gov Therefore, NMR is most effectively used to confirm the structure and purity of the undec-2-enoate ligand before its coordination to the copper center.
The ¹H and ¹³C NMR spectra of the free ligand, undec-2-enoic acid, would show characteristic signals for the vinyl protons and carbons of the α,β-unsaturated system, as well as signals for the long alkyl chain. Based on data for structurally similar compounds like (E)-pent-2-enoic acid, the vinyl protons (H2 and H3) are expected to appear as multiplets in the δ 5.8-7.1 ppm range in the ¹H NMR spectrum. dergipark.org.tr In the ¹³C NMR spectrum, the carboxyl carbon (C1) would be found significantly downfield (δ > 170 ppm), with the vinyl carbons (C2 and C3) appearing in the δ 120-150 ppm region. dergipark.org.tr
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -COOH (C1) | ~12.0 (broad s) | > 170 | dergipark.org.tr |
| =CH- (C2) | ~5.8 (d) | ~122 | dergipark.org.tr |
| =CH- (C3) | ~7.1 (m) | ~148 | dergipark.org.tr |
| -CH₂- (C4) | ~2.2 (q) | ~32 | dergipark.org.tr |
Crystallographic Studies for Molecular and Supramolecular Architecture
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific structure for this compound is not widely published, the vast body of research on analogous copper(II) carboxylates allows for a highly accurate prediction of its molecular and supramolecular architecture. nih.govmdpi.comresearchgate.netorientjchem.org
These complexes almost universally adopt a dinuclear "paddle-wheel" structure. nih.govorientjchem.org This structure consists of two copper(II) ions bridged by four undec-2-enoate ligands in a syn-syn fashion. mdpi.com The coordination geometry around each copper atom is typically a distorted square pyramid. orientjchem.org The basal plane is formed by four oxygen atoms from the four bridging carboxylate groups, while the apical position can be occupied by a solvent molecule (like water or methanol) or remain vacant. orientjchem.org The two copper centers are held in close proximity, with a Cu···Cu distance of approximately 2.6 Å. mdpi.comorientjchem.org The long, unsaturated alkyl chains of the undec-2-enoate ligands would extend outwards from this central dinuclear core, influencing the crystal packing and solubility of the complex through van der Waals interactions.
| Parameter | Typical Value | Reference |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | researchgate.netorientjchem.org |
| Space Group | P2₁/c or P-1 | researchgate.netorientjchem.org |
| Cu···Cu Distance | 2.60 - 2.63 Å | mdpi.comorientjchem.org |
| Cu-O (basal) Bond Length | 1.95 - 1.98 Å | mdpi.comorientjchem.org |
| Cu-O (apical) Bond Length | 2.14 - 2.19 Å | orientjchem.org |
| Coordination Geometry | Distorted Square Pyramidal | nih.govorientjchem.org |
Powder X-ray Diffraction for Bulk Phase Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline phases present in a bulk sample. researchpublish.com By analyzing the diffraction pattern produced when a sample is exposed to X-rays, information regarding its crystal structure, lattice parameters, and crystallite size can be obtained. researchpublish.com For copper(II) carboxylate complexes, PXRD is instrumental in confirming the formation of the desired crystalline structure and assessing the sample's purity. researchgate.net
The diffraction pattern of a crystalline material is unique and serves as a "fingerprint" for identification. researchpublish.com The positions of the diffraction peaks (in terms of 2θ) are dictated by the unit cell dimensions, as described by Bragg's Law. mdpi.com Analysis of the PXRD pattern for copper(II) complexes typically involves indexing the peaks to assign Miller indices (hkl) to each reflection, which then allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., cubic, monoclinic, orthorhombic). researchpublish.com
For instance, the PXRD patterns of many copper(II) carboxylates, such as copper(II) palmitate, reveal a layered structure. researchgate.net The crystallite size of these complexes can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. researchpublish.com Studies on various copper(II) mixed-ligand complexes have reported crystallite sizes ranging from approximately 52 nm to 69 nm. researchpublish.com
Below is a table representing typical data that can be extracted from a PXRD analysis of a copper(II) carboxylate complex.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 21.5 | 4.13 | 100 | (110) |
| 29.6 | 3.02 | 85 | (111) |
| 36.4 | 2.47 | 60 | (200) |
| 42.3 | 2.14 | 45 | (211) |
| 61.4 | 1.51 | 30 | (220) |
Analysis of Supramolecular Interactions via Hirshfeld Surface Methodology
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, a unique surface for each molecule is generated. iucr.org This methodology provides a qualitative and quantitative understanding of the non-covalent interactions that govern the supramolecular assembly. mdpi.comnih.gov
The Hirshfeld surface is typically mapped with functions such as dnorm, which is a normalized contact distance that highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), which correspond to interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com
A complementary tool is the 2D fingerprint plot, which summarizes all the intermolecular interactions in the crystal. nih.gov It plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). mdpi.com The percentage contribution of different types of atomic contacts can be calculated from these plots, providing a quantitative measure of the interactions stabilizing the crystal structure. iucr.org
In copper(II) carboxylate complexes, Hirshfeld analysis reveals that the crystal packing is often dominated by a combination of hydrogen bonds and weaker van der Waals forces. rsc.orgrsc.org The most significant contributions typically arise from H···H, O···H/H···O, and C···H/H···C contacts. iucr.orgnih.gov For example, in a related copper(II) complex containing 2-nitrobenzoate, the major interactions were found to be O···H/H···O (44.9%), H···H (34%), and C···H (14.5%). nih.govntu.edu.sg The presence of carboxylate groups and any coordinated solvent molecules significantly influences the hydrogen bonding network, which plays a structure-directing role. rsc.orgrsc.org
The following table shows representative data from a Hirshfeld surface analysis of a copper(II) carboxylate complex, detailing the percentage contributions of the most significant intermolecular contacts.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 34.0 |
| O···H / H···O | 44.9 |
| C···H / H···C | 14.5 |
| C···C | 2.2 |
| O···C / C···O | 3.3 |
| Other | 1.1 |
Thermal Analysis and Decomposition Pathways
Thermogravimetric Analysis (TGA) for Mass Loss Profiles
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uni-siegen.deunizg.hr This method is highly effective for determining the thermal stability and composition of materials, including copper(II) complexes. researchgate.net A TGA curve plots the mass of the sample against temperature, revealing distinct steps of mass loss corresponding to processes like dehydration, desolvation, or decomposition.
For copper(II) carboxylates, TGA is used to identify the temperature ranges at which the ligand molecules are lost and the complex decomposes. The thermal decomposition of copper(II) acetate (B1210297) monohydrate, for example, shows a first mass loss step corresponding to dehydration, followed by a second step representing the decomposition of the anhydrous acetate. researchgate.netscirp.org The decomposition of long-chain copper(II) carboxylates, such as copper oleate (B1233923), also occurs in distinct stages that can be clearly identified on the TGA curve. researchgate.net The final residual mass at the end of the experiment typically corresponds to the formation of a stable metal oxide, such as copper(II) oxide (CuO), or in an inert atmosphere, elemental copper. researchgate.netscirp.org
The table below presents hypothetical TGA data for this compound, illustrating the expected decomposition stages.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Assignment |
|---|---|---|---|---|
| I | 150 - 250 | ~42% | 42.7% | Loss of one undec-2-enoate ligand |
| II | 250 - 350 | ~42% | 42.7% | Loss of the second undec-2-enoate ligand |
| Final Residue | >350 | ~18% | 18.6% | Formation of CuO |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure thermal events occurring in a sample upon heating or cooling. wikipedia.orgcam.ac.uk In DTA, the temperature difference between a sample and an inert reference is measured as a function of temperature. wikipedia.orgscribd.com In DSC, the difference in heat flow required to maintain the sample and reference at the same temperature is measured. mdpi.com Both techniques produce a thermogram with peaks that indicate thermal transitions. Endothermic peaks represent processes that absorb heat, such as melting or dehydration, while exothermic peaks correspond to heat-releasing processes like crystallization or oxidative decomposition. cam.ac.ukslideshare.net
For copper(II) carboxylates, DTA and DSC are used to determine melting points, phase transition temperatures, and the enthalpy changes associated with decomposition. abo.fi The DSC curve for copper(II) oleate, for instance, shows an endothermic peak corresponding to its melting point, followed by another peak at a higher temperature that matches the main mass loss event in TGA, assigned to the decomposition of the oleate ligand. researchgate.net Similarly, the thermal decomposition of copper(II) acetate monohydrate exhibits an endothermic event for dehydration, followed by a complex series of endothermic and exothermic events related to the decomposition of the anhydrous acetate. researchgate.net These analyses provide a more complete picture of the thermal behavior when used in conjunction with TGA. abo.fi
The following table summarizes typical thermal events for a copper(II) carboxylate complex as detected by DTA/DSC.
| Peak Temperature (°C) | Event Type | Assignment |
|---|---|---|
| ~110 | Endothermic | Melting of the complex |
| ~280 | Endothermic | Decomposition of the carboxylate ligand |
| ~320 | Exothermic | Oxidation of decomposition products / formation of CuO |
Evolved Gas Analysis during Thermal Decomposition
Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. measurlabs.com It is typically performed by coupling a thermogravimetric analyzer with a gas analysis system, such as a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). nih.govmt.com As the sample is heated in the TGA, the evolved gases are transferred via a heated line to the spectrometer for analysis. unizg.hrmt.com This provides real-time information about the chemical nature of the volatile decomposition products, allowing for a detailed elucidation of the decomposition mechanism. measurlabs.com
When studying the thermal decomposition of copper(II) carboxylates, EGA can identify the specific fragments of the organic ligands that are released. For the decomposition of copper(II) acetate, TGA-MS has been used to detect ion fragments corresponding to species like acetic acid and ketene, which are products of the breakdown of the acetate ligand. researchgate.net For a long-chain carboxylate like this compound, decomposition would be expected to release a mixture of hydrocarbons. The analysis of the evolved gases would likely reveal fragments corresponding to carbon dioxide (m/z = 44), water (m/z = 18), and various saturated and unsaturated hydrocarbon fragments resulting from the cleavage and breakdown of the eleven-carbon undec-2-enoate chain. nih.gov This information is crucial for proposing a precise decomposition pathway.
The table below lists potential gaseous products and their characteristic mass-to-charge ratios (m/z) that would be expected during the evolved gas analysis of this compound decomposition.
| m/z Ratio | Possible Gaseous Species/Fragment |
|---|---|
| 18 | H₂O (Water) |
| 44 | CO₂ (Carbon Dioxide) |
| 28 | CO (Carbon Monoxide) or C₂H₄ (Ethene) |
| 43 | CH₃CO⁺ (Acetyl fragment) |
| 55, 69, 83... | CₓHᵧ⁺ (Unsaturated hydrocarbon fragments) |
Coordination Chemistry and Electronic Structure of Copper Ii Undec 2 Enoate
Undec-2-enoate Ligand Coordination Modes to Copper(II) Centers
The undec-2-enoate ligand, featuring a carboxylate functional group, can coordinate to copper(II) centers in several ways, leading to a variety of structural motifs. These coordination modes are fundamental to the resulting structure and properties of the complex.
The carboxylate group of the undec-2-enoate ligand can exhibit monodentate, bidentate, and bridging coordination modes. researchgate.netresearchgate.net
Monodentate Coordination: In this mode, only one of the oxygen atoms of the carboxylate group binds to a single copper(II) ion. mdpi.com This type of coordination is less common in simple copper(II) carboxylates but can be induced by the presence of bulky ancillary ligands or specific reaction conditions.
Bidentate Coordination: Here, both oxygen atoms of the carboxylate group coordinate to the same copper(II) center, forming a chelate ring. researchgate.net This mode is often seen in monomeric copper(II) complexes.
Bridging Coordination: This is a very common coordination mode for carboxylate ligands in copper(II) chemistry. nih.gov The carboxylate group bridges two different copper(II) centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dinuclear or polynuclear structures. The most prevalent of these is the syn-syn bridging mode, which gives rise to the classic paddlewheel structure in many dinuclear copper(II) carboxylates. nih.gov
| Coordination Mode | Description |
| Monodentate | One oxygen atom of the carboxylate group binds to a single copper(II) ion. |
| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group bind to the same copper(II) ion. |
| Bridging | The carboxylate group links two different copper(II) ions. |
Geometric Considerations and Distortion in Copper(II) Undecenoate Systems
In the context of copper(II) undec-2-enoate, particularly in dinuclear paddlewheel structures, each copper(II) ion is typically found in a square pyramidal or distorted square pyramidal geometry. nih.gov The four equatorial positions are occupied by the oxygen atoms from the bridging undec-2-enoate ligands, and the axial position can be occupied by a solvent molecule or an atom from an adjacent paddlewheel unit. The degree of distortion from an ideal square pyramidal geometry can be influenced by factors such as the nature of any axial ligands and crystal packing forces. nih.gov Tetrahedrally distorted square planar geometries have also been observed in some copper(II) complexes. mdpi.com
Influence of Ancillary Ligands and Counterions on Coordination Environment
For example, in a dinuclear paddlewheel structure, ancillary ligands such as pyridine, water, or other donor molecules can occupy the axial positions of the copper(II) ions. nih.gov The coordination of these ligands can affect the Cu-Cu distance, the magnetic properties, and the reactivity of the complex. The steric bulk and electronic properties of the ancillary ligand are crucial in determining the final structure.
Counterions can also play a significant role, particularly if they are capable of coordinating to the copper(II) center. ub.edu For instance, anions like chloride or nitrate (B79036) can sometimes displace the carboxylate ligand or coordinate in addition to it, leading to different structural motifs. nih.gov Even non-coordinating counterions can influence the crystal packing and, consequently, the solid-state structure of the complex.
Reactivity and Mechanistic Insights of Copper Ii Undec 2 Enoate
Catalytic Reactivity of Copper(II) Undec-2-enoate in Organic Transformations
General principles of copper catalysis suggest that a copper(II) carboxylate like this compound could potentially serve as a precatalyst. The in-situ reduction to catalytically active Copper(I) species is a common pathway in many copper-catalyzed reactions. However, specific studies detailing the performance and mechanism of this compound are not available.
Role as a Precatalyst in Carbon-Carbon Bond Forming Reactions
While copper compounds are widely used in carbon-carbon bond forming reactions, such as conjugate additions and cross-coupling reactions, there is no specific literature detailing the use of this compound as a precatalyst for these transformations. nih.govvanderbilt.edu Research in this area often employs simpler copper salts or well-defined organocopper(II) complexes. researchgate.net
Catalytic Activity in Cross-Metathesis Reactions
Cross-metathesis is a powerful tool for C-C bond formation, typically catalyzed by ruthenium complexes. organic-chemistry.orgillinois.edumasterorganicchemistry.com Copper salts, particularly copper(I) iodide, have been used as co-catalysts to enhance the efficiency of these reactions, often by acting as phosphine (B1218219) scavengers. nih.gov However, there are no specific reports on the catalytic activity of this compound in this context.
Mechanistic Pathways in Copper(II)-Mediated Oxidative Coupling Reactions
Copper(II) species are known to mediate oxidative coupling reactions, for instance, in the dimerization of enolates or the coupling of phenols. nih.govnih.gov These reactions can proceed through various mechanisms, including single-electron transfer pathways. Studies on similar compounds like copper(II) acetate (B1210297) have provided mechanistic insights, but equivalent investigations for this compound have not been reported. nih.gov
Application in Transesterification Reactions
Catalytic transesterification is crucial for processes like biodiesel production. researchgate.netmdpi.comscilit.com While the transesterification of undecenoate esters has been studied using catalysts such as Cu-deposited V2O5 or titanium complexes, the application of this compound itself as a catalyst for these reactions is not documented in the available literature. acs.orgacs.org
Computational and Theoretical Investigations of Copper Ii Undec 2 Enoate
Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of coordination compounds like Copper(II) undec-2-enoate. This method allows for the prediction of molecular geometries and the analysis of electronic structures, providing insights that are often complementary to experimental data.
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the electronic structure of this compound is fundamental to predicting its reactivity and spectroscopic properties. DFT calculations can provide a detailed picture of the distribution of electrons within the molecule. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's kinetic stability and its electronic transitions. For this compound, this analysis would shed light on the nature of the metal-ligand bonding and the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data Not Available |
| LUMO | Data Not Available |
Note: This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.
Spectroscopic Property Simulations and Validation
Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of molecules. By simulating spectra, researchers can validate experimental findings and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.
Simulation of Vibrational Frequencies (IR, Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the structure of molecules. DFT calculations can be used to simulate the vibrational frequencies of this compound. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds.
By comparing the simulated IR and Raman spectra with experimentally obtained data, a detailed assignment of the observed spectral bands can be made. This would be particularly useful for identifying the coordination mode of the carboxylate group to the Copper(II) ion.
Prediction of Electronic Spectra (UV-Vis) and d-d Band Assignments
The color and electronic properties of transition metal complexes are studied using Ultraviolet-Visible (UV-Vis) spectroscopy. Time-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions.
A key aspect of the UV-Vis spectrum of a Copper(II) complex is the presence of d-d electronic transitions, which occur between the d-orbitals of the copper ion. TD-DFT calculations can help in the assignment of these d-d bands, providing valuable information about the geometry and electronic structure of the coordination sphere.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions. For reactions involving this compound, either as a reactant or a catalyst, DFT calculations could be used to map out the potential reaction pathways. This involves locating the transition states—the high-energy intermediates that connect reactants and products.
By calculating the energy barriers associated with different potential pathways, researchers can determine the most likely mechanism for a given reaction. This level of mechanistic insight is often difficult to obtain through experimental means alone. While the application of computational studies to elucidate reaction mechanisms is a well-established field for copper carboxylates in general, no specific studies focusing on the reaction pathways of this compound have been reported. acs.orgnih.gov
Transition State Characterization and Energy Barrier Calculations
The characterization of transition states and the calculation of associated energy barriers are fundamental to understanding the kinetics and mechanisms of chemical reactions catalyzed by copper(II) complexes. Density Functional Theory (DFT) has emerged as a principal method for these investigations, providing detailed atomic-level descriptions of reaction pathways.
In copper(II)-catalyzed reactions involving alkenes, such as intramolecular aminooxygenation, DFT calculations have been instrumental in elucidating the origins of enantioselectivity. nih.govacs.org For reactions involving substrates analogous to the undec-2-enoate ligand, it is proposed that the reaction proceeds through a key transition state where the alkene moiety of the ligand coordinates to the copper(II) center. The geometry of this transition state is critical in determining the reaction's stereochemical outcome.
Studies on similar systems have revealed that the copper center can adopt various coordination geometries in the transition state, such as distorted square planar or tetrahedral arrangements. nih.govacs.org The relative energies of these transition states dictate the major and minor products. For instance, in the intramolecular aminooxygenation of N-sulfonyl-2-allylanilines, the transition state leading to the major enantiomer features a chair-like seven-membered cyclization with a distorted square planar copper center. acs.org In contrast, the transition state for the minor enantiomer adopts a boat-like geometry with a distorted tetrahedral copper center. acs.org
The energy barriers calculated for these steps are crucial for determining the reaction's feasibility and rate. For copper-catalyzed boracarboxylation of alkenes, DFT calculations have been employed to map out the potential energy surface and identify the rate-determining step. acs.orgresearchgate.net The calculated free energy barriers for elementary steps such as alkene insertion and CO2 insertion provide a quantitative understanding of the reaction mechanism. acs.org While specific values for this compound are not available, the table below presents typical calculated energy barriers for related copper(II)-catalyzed reactions involving alkenes, which can serve as a reference.
| Reaction Type | Computational Method | Calculated Free Energy Barrier (kcal/mol) | Key Feature of Transition State |
|---|---|---|---|
| Intramolecular Aminooxygenation | DFT (B3LYP) | 15 - 25 | Distorted square planar Cu(II) center |
| Boracarboxylation (Alkene Insertion) | DFT (B3LYP) | 10 - 20 | Four-coordinate Cu(II) complex |
| Vinylogous Aerobic Oxidation (Deprotonation) | DFT | ~20 | Lewis acid mediation by Cu(II) |
This table presents representative data from computational studies on analogous copper(II) systems to infer the potential characteristics of this compound.
Computational Modeling of Catalytic Cycles
Computational modeling extends beyond single transition states to map entire catalytic cycles, providing a comprehensive view of the reaction mechanism. This involves identifying all relevant intermediates and transition states, and calculating their relative energies to construct a complete free energy profile.
For copper(II)-catalyzed reactions, the catalytic cycle often involves changes in the oxidation state of copper, although some reactions proceed with the copper ion remaining as Cu(II) throughout the cycle. researchgate.net In the context of reactions involving the undec-2-enoate ligand, a plausible catalytic cycle would involve the coordination of a substrate to the copper(II) center, followed by an intramolecular reaction involving the double bond, and finally, product release to regenerate the catalyst.
DFT studies on the copper-catalyzed vinylogous aerobic oxidation of unsaturated compounds have shown that the Cu(II) catalyst can play multiple roles, including acting as a Lewis acid to facilitate deprotonation and mediating the activation of molecular oxygen. researchgate.net A similar multifaceted role can be envisioned for this compound in catalytic oxidations.
The computational modeling of the catalytic cycle for the copper-catalyzed boracarboxylation of alkenes with CO2 and diboron (B99234) has provided deep mechanistic insights. acs.orgresearchgate.net These studies have elucidated the preference for alkene insertion over CO2 insertion into the copper-boryl intermediate, which is a key factor for the success of this three-component reaction. researchgate.net Such detailed understanding of competing reaction pathways is crucial for optimizing reaction conditions and catalyst design. The figure below illustrates a generic catalytic cycle for a copper(II)-catalyzed reaction involving an unsaturated ligand, which could be analogous to reactions involving this compound.

Advanced Computational Methodologies Applied to Copper(II) Undecenoates
Beyond DFT-based mechanistic studies, other advanced computational techniques are employed to investigate the electronic and dynamic properties of copper(II) complexes. These methods provide a more detailed picture of the molecule's behavior in its ground and excited states, as well as its interactions with the surrounding environment.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Charge Transfer
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is widely used to calculate UV-Vis absorption spectra and to understand the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) events. researchgate.netnih.govresearchgate.net
For a complex like this compound, TD-DFT calculations would be expected to predict electronic transitions involving the copper d-orbitals and the π-orbitals of the undec-2-enoate ligand. The interaction between the copper center and the double bond of the ligand could give rise to interesting charge transfer characteristics.
In analogous copper(II) complexes with ligands containing aromatic or other unsaturated moieties, TD-DFT has been successfully used to assign the bands observed in their electronic spectra. researchgate.net These studies often reveal that the lowest energy transitions have significant charge transfer character, which is crucial for understanding the photochemical and photophysical properties of these complexes. For instance, in dye-sensitized solar cells, efficient charge transfer from the dye to the semiconductor is a key process, and TD-DFT can provide insights into designing more efficient copper-based dyes. nih.gov
The table below summarizes the types of electronic transitions that would be expected for this compound based on TD-DFT studies of similar copper(II) complexes.
| Type of Electronic Transition | Description | Expected Wavelength Region |
|---|---|---|
| d-d transitions | Transitions between the d-orbitals of the Cu(II) center. | Visible (weak intensity) |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from the π-orbitals of the undec-2-enoate ligand to the d-orbitals of the Cu(II) center. | UV-Visible |
| Intra-ligand (π-π*) transitions | Transitions within the π-system of the undec-2-enoate ligand. | UV |
This table is a predictive representation based on TD-DFT analyses of analogous copper(II) complexes with unsaturated ligands.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvent interactions, and transport properties of molecules. catalysis.rumdpi.com
For this compound, MD simulations could be used to investigate its dynamic behavior in solution. This would involve simulating the complex surrounded by solvent molecules to understand how the solvent interacts with the copper center and the undec-2-enoate ligand. Such simulations can reveal the structure of the solvation shells around the complex and the dynamics of solvent exchange. acs.org
Solvent effects can significantly influence the reactivity and stability of copper(II) complexes. MD simulations can provide a detailed picture of these effects, which is often challenging to obtain experimentally. For example, in the context of photocatalysis, the excited-state dynamics of copper complexes can be strongly influenced by the surrounding solvent molecules. rsc.org MD simulations can help to unravel the interplay between solvent and conformational effects on these dynamics. rsc.org
Furthermore, MD simulations can be used to study the interaction of this compound with larger biological molecules or materials surfaces. For instance, simulations have been used to investigate the permeability of copper complexes through lipid bilayers, which is relevant for understanding their potential biological applications. mdpi.com The insights gained from such simulations can aid in the design of new copper-based compounds with desired properties.
Applications and Functional Materials Derived from Copper Ii Undec 2 Enoate
Precursors for Advanced Inorganic Materials
The thermal decomposition of copper(II) carboxylates is a well-established method for generating metallic copper and copper oxide nanostructures. This approach offers control over the size and morphology of the resulting nanoparticles, which are crucial for their performance in various applications.
Copper(II) undec-2-enoate can serve as a precursor for the synthesis of both copper oxide (CuO and Cu₂O) and metallic copper (Cu) nanoparticles. The thermal decomposition of copper(II) carboxylates, such as copper(II) hydrazine (B178648) carboxylate, has been shown to produce pure metallic copper nanocrystallites when carried out under an inert atmosphere. acs.orgsemanticscholar.orgacs.org The process typically involves heating the precursor in a solvent or in the solid state, leading to the reduction of Cu²⁺ ions to metallic copper. acs.org
Similarly, the synthesis of copper oxide nanoparticles can be achieved through various methods using copper(II) precursors, including solution combustion and colloid-thermal synthesis. nih.govsamipubco.com The decomposition of the copper carboxylate in the presence of oxygen or air generally yields copper oxides. The specific phase of the copper oxide and the particle size can be controlled by adjusting reaction parameters such as temperature and the presence of stabilizing agents. nih.govnih.gov For instance, the synthesis of CuO nanoparticles has been successfully demonstrated using precursors like copper(II) nitrate (B79036) and copper(II) chloride. samipubco.combiotechrep.ir
The general mechanism for the thermal decomposition of copper carboxylates involves the breaking of the copper-oxygen bonds and the subsequent fragmentation of the carboxylate ligand. The nature of the final product, whether metallic copper or copper oxide, is highly dependent on the reaction atmosphere.
Table 1: Synthesis of Copper-based Nanostructures from Copper(II) Precursors
| Precursor Example | Synthesis Method | Product | Key Findings |
|---|---|---|---|
| Copper(II) hydrazine carboxylate | Thermal reduction in aqueous medium | Metallic copper nanoparticles | Formation of pure metallic copper nanocrystallites under an argon atmosphere. acs.orgsemanticscholar.orgacs.org |
| Copper(II) nitrate | Solution combustion | Copper oxide (CuO) nanoparticles | Highly pure CuO nanoparticles were synthesized, with their antibacterial properties investigated. samipubco.com |
| Copper(II) chloride | Colloid-thermal synthesis | Copper oxide (CuO) nanoparticles | The particle size of the resulting CuO nanoparticles could be controlled by varying the precursor concentration. nih.gov |
Reductive laser sintering is a technique used to create conductive patterns from metal-organic decomposition inks. In this process, a precursor film, often composed of copper carboxylates, is irradiated with a laser, leading to the localized decomposition of the precursor and the formation of a conductive metallic film. The choice of the carboxylate ligand plays a significant role in the efficiency of this process.
Research on various copper carboxylates has shown that those with shorter carbon chains, such as copper glycolate (B3277807) and copper lactate, tend to produce more conductive films at lower sintering temperatures. researchgate.net This is attributed to the fact that shorter-chain ligands decompose more cleanly, leaving fewer organic residues that can impede conductivity. researchgate.net The thermal decomposition of carboxylic acids on copper surfaces has been studied, revealing that the process involves the elimination of carbon dioxide and the deposition of hydrocarbon fragments. rsc.org
Given that this compound possesses a relatively long carbon chain, its direct application in reductive laser sintering might present challenges in achieving high conductivity without optimizing the sintering parameters. However, it could potentially be used in hybrid ink formulations or in applications where moderate conductivity is acceptable. The decomposition of longer-chain carboxylates may require higher temperatures or different atmospheric conditions to ensure the complete removal of organic byproducts. researchgate.netresearchgate.net
Table 2: Influence of Carboxylic Acid Chain Length on Copper Film Conductivity
| Copper Carboxylate | Sintering Temperature for Conductivity | Resulting Resistivity (at 250°C) | Reference |
|---|---|---|---|
| Copper glycolate | 150°C | 23.0 ± 2 µΩ·cm | researchgate.net |
| Copper lactate | 150°C | 44.0 ± 6 µΩ·cm | researchgate.net |
Role in Polymer Chemistry and Biomaterials
The undecenoate ligand of this compound is derived from undecylenic acid, a bio-based chemical obtained from castor oil. nih.gov This makes the compound a potential contributor to the synthesis of sustainable polymers.
Undecenoic acid and its derivatives are valuable building blocks for the synthesis of bio-based polyesters. rsc.orgresearchgate.netrsc.org Monomers derived from 10-undecenoic acid have been successfully used to prepare a range of thermoplastic polyesters with tunable thermal and mechanical properties. rsc.orgrsc.org For example, renewable monomers have been synthesized from 10-undecenoic acid and other bio-based molecules like eugenol (B1671780) and vanillic acid, which are then polymerized via melt polycondensation. rsc.orgresearchgate.netrsc.org
While this compound itself is not directly used as a monomer, the undecenoate ligand can be chemically modified or released to participate in polymerization reactions. The terminal double bond in the undecenoate chain offers a site for various polymerization techniques, including thiol-ene click reactions to create functionalized monomers. rsc.orgresearchgate.netrsc.org Therefore, this compound can be considered a source for a bio-based polymer building block.
Copper(II) complexes, particularly copper(II) carboxylates, have been investigated as catalysts for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide to produce biodegradable polyesters. researchgate.netnih.govnih.gov These reactions are of significant interest for the production of biocompatible and biodegradable polymers for medical and environmental applications.
Studies have shown that various pyrazolyl carboxylate-based copper(II) complexes can initiate the ROP of ε-caprolactone under solvent-free conditions. nih.govnih.gov The catalytic activity is influenced by the nature of the ligands surrounding the copper center. The polymerization is thought to proceed through a coordination-insertion mechanism, where the cyclic ester coordinates to the copper center before being opened by a nucleophilic attack. Other copper(II) salts, such as copper perchlorate (B79767) hexahydrate, have also been shown to catalyze the ROP of cyclic esters. researchgate.net
Given the structural similarities to other effective copper(II) carboxylate catalysts, it is plausible that this compound could exhibit catalytic activity in the ring-opening polymerization of various cyclic monomers. The long alkyl chain of the undecenoate ligand might influence the solubility of the catalyst in different monomers and solvents, potentially affecting the polymerization kinetics and the properties of the resulting polymer.
Catalytic Roles in Specialty Chemical Synthesis
The copper center in this compound can act as a Lewis acid and a redox-active site, making it a potential catalyst for a variety of organic transformations. Copper-catalyzed reactions are attractive due to the low cost and low toxicity of copper compared to other transition metals like palladium.
Copper(II) complexes are known to catalyze a wide range of reactions, including cross-coupling reactions, multicomponent reactions, and oxidations. rsc.orgnih.govnih.gov For instance, copper(II) catalysts have been employed in C-O cross-coupling reactions of aryl bromides with aliphatic diols and in the synthesis of heterocycles through multicomponent reactions. nih.govrsc.org
While specific catalytic applications of this compound are not extensively documented, its nature as a copper(II) carboxylate suggests its potential utility in reactions where other copper(II) salts are active. These can include:
Cross-Coupling Reactions : Copper catalysts are effective in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org
Multicomponent Reactions : Copper(II) triflate and other copper salts have been shown to be efficient catalysts in one-pot syntheses of complex molecules. nih.gov
Oxidation Reactions : Aerobic oxidations catalyzed by copper complexes are an environmentally friendly method for synthesizing various organic compounds. nih.gov
Radical Reactions : Copper catalysts can participate in reactions involving radical intermediates. sustech.edu.cn
The performance of this compound as a catalyst would depend on factors such as its solubility in the reaction medium and the electronic and steric effects of the undecenoate ligand.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper oxide (CuO) |
| Copper(I) oxide (Cu₂O) |
| Copper(II) hydrazine carboxylate |
| Copper(II) nitrate |
| Copper(II) chloride |
| Copper(II) acetate (B1210297) |
| Copper glycolate |
| Copper lactate |
| Copper oleate (B1233923) |
| Undecylenic acid |
| 10-undecenoic acid |
| Eugenol |
| Vanillic acid |
| ε-caprolactone |
| Lactide |
| Copper perchlorate hexahydrate |
Development of Enantioselective Catalysts Utilizing Chiral Copper(II) Centers
The development of chiral copper(II) complexes for enantioselective catalysis is a robust and expansive field of chemical research. These catalysts are pivotal in the asymmetric synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. Typically, a chiral ligand is coordinated to the copper(II) center to create a chiral environment that directs the stereochemical outcome of a reaction.
A comprehensive search of the literature did not yield any instances of this compound being used as a precursor for, or a component of, such enantioselective catalysts. The undec-2-enoate moiety itself is not chiral, and therefore, its role in inducing enantioselectivity would be indirect, perhaps as a counterion or a ligand that could be displaced by a chiral one. However, no studies documenting this specific application have been found. The design of chiral copper(II) catalysts typically involves ligands with stereogenic centers or axial chirality, which are not inherent to the undec-2-enoate structure.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on Copper(II) Undec-2-enoate
Direct research on the specific chemical compound this compound is not extensively documented in publicly available scientific literature. However, based on the well-established chemistry of copper(II) carboxylates, several key characteristics can be inferred. It is anticipated that this compound would exist as a dimeric structure, often referred to as a "paddle-wheel" complex, where two copper(II) ions are bridged by four undec-2-enoate ligands. nih.govanalis.com.my The coordination geometry around each copper ion is typically square pyramidal, with the axial positions potentially occupied by solvent molecules or other coordinating ligands. nih.govmdpi.com
The synthesis of such a compound would likely follow established methods for the preparation of other copper(II) carboxylates. These methods include the reaction of a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) acetate (B1210297), with the sodium salt of the carboxylic acid (sodium undec-2-enoate) in an aqueous solution. bu.edu.eg Alternatively, the direct reaction of copper(II) carbonate or hydroxide (B78521) with undec-2-enoic acid would also be a viable synthetic route. bu.edu.eg An electrochemical synthesis, involving the anodic dissolution of copper in the presence of the carboxylic acid, presents another potential method. analis.com.my
The spectroscopic and magnetic properties of this compound can also be predicted with a reasonable degree of confidence. The infrared (IR) spectrum is expected to show characteristic asymmetric and symmetric stretching vibrations of the carboxylate group, with the difference between these frequencies (Δν) being indicative of the bridging coordination mode. nih.govakjournals.com The electronic spectrum in the visible region would likely exhibit a broad d-d transition band, characteristic of copper(II) complexes. analis.com.mymdpi.com Due to the dimeric nature of the complex, a strong antiferromagnetic coupling between the two copper(II) centers is anticipated, a hallmark of paddle-wheel copper(II) carboxylates. mdpi.comacs.org
Thermal analysis of similar copper(II) carboxylates with long alkyl chains has shown that they can exhibit interesting phase behavior, including the formation of liquid-crystalline mesophases upon heating. akjournals.com It is plausible that this compound could display similar thermotropic properties.
Unresolved Challenges and Open Questions in this compound Chemistry
The primary unresolved challenge in the chemistry of this compound is the complete lack of experimental data for this specific isomer. While its properties can be inferred from related compounds, the precise influence of the C=C double bond at the 2-position of the undecenoate chain on the structure, magnetism, and reactivity of the complex remains an open question.
Key unresolved questions include:
Isomer-Specific Synthesis and Purity: Developing a synthetic protocol that selectively yields the undec-2-enoate isomer without contamination from other isomers, such as the more common undec-10-enoate, is a significant challenge. The purification and characterization to confirm the exact position of the double bond would require sophisticated analytical techniques.
Solid-State Structure and Polymorphism: The definitive crystal structure of this compound has not been determined. It is unknown whether the presence of the double bond in conjugation with the carboxylate group influences the packing of the molecules in the solid state or leads to the formation of different polymorphs.
Influence of the Double Bond on Magnetic Coupling: While antiferromagnetic coupling is expected, the magnitude of this interaction (the J value) could be subtly affected by the electronic changes introduced by the conjugated double bond. Quantifying this effect would provide valuable insight into magneto-structural correlations in copper(II) dimers.
Reactivity of the Coordinated Ligand: A significant open question is whether the coordination to the copper(II) center alters the reactivity of the C=C double bond in the undec-2-enoate ligand. This could open avenues for catalytic applications or post-synthetic modification of the complex.
Solution Behavior and Stability: The stability of the dimeric structure in different solvents and its potential to dissociate into monomeric species is an important area for investigation.
Future Prospects in Synthetic Methodologies and Complex Design
Future research in the synthesis of this compound should focus on developing stereoselective and isomer-specific synthetic routes. This could involve the use of advanced catalytic methods for the synthesis of pure undec-2-enoic acid as a precursor. Furthermore, exploring non-aqueous and electrochemical synthetic methods could offer better control over the final product's purity and crystallinity. analis.com.my
In terms of complex design, several exciting prospects exist:
Mixed-Ligand Complexes: The synthesis of heteroleptic complexes, where one or more of the undec-2-enoate ligands are replaced by other carboxylates or different types of ligands, could lead to new materials with tailored properties. nih.gov
Coordination Polymers: By introducing auxiliary ligands that can bridge the axial positions of the dimeric units, it may be possible to construct one-, two-, or three-dimensional coordination polymers. mdpi.com These materials could exhibit interesting properties such as porosity or unique magnetic behavior.
Modulation of Physical Properties: The position of the double bond in the alkyl chain provides a handle for fine-tuning the physical properties of the complex. A systematic study of Copper(II) undecenoate isomers (e.g., undec-3-enoate, undec-4-enoate) would allow for a deeper understanding of how the double bond's location impacts the structural and magnetic characteristics.
Emerging Applications and Interdisciplinary Research Opportunities
While specific applications for this compound are yet to be explored, the broader class of copper(II) carboxylates has shown promise in various fields, suggesting potential avenues for interdisciplinary research.
Catalysis: Copper(II) complexes are known to catalyze a variety of organic reactions. researchgate.net The presence of an unsaturated ligand in this compound could make it a candidate for catalyzing reactions involving alkenes, such as hydrocarboxylation. nih.gov
Materials Science: The potential for this compound to form liquid crystals could be exploited in the development of new functional materials. akjournals.com Furthermore, copper(II) carboxylates can serve as precursors for the synthesis of copper oxide nanoparticles, which have applications in electronics and catalysis. nih.gov
Bioinorganic Chemistry: Many copper complexes exhibit biological activity. Investigating the cytotoxic, antifungal, or enzymatic inhibitory properties of this compound could be a fruitful area of research, especially given the known fungicidal activity of some copper(II) carboxylates. mdpi.comresearchgate.net The interaction of such complexes with DNA is also a topic of significant interest. nih.govmdpi.com
Anticorrosive Materials: Copper(II) carboxylates have been investigated for their potential as anticorrosive agents. analis.com.my The long alkyl chain of the undec-2-enoate ligand could enhance its hydrophobicity and, therefore, its effectiveness in protecting metal surfaces.
The study of this compound offers a rich field for future research, bridging fundamental coordination chemistry with materials science, catalysis, and bioinorganic chemistry. The key to unlocking its potential lies in overcoming the initial challenge of its synthesis and thorough characterization.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing and characterizing Copper(II) undec-2-enoate?
- Methodological Answer : Synthesis should follow stoichiometric protocols using copper(II) salts (e.g., CuSO₄) and undec-2-enoic acid under controlled pH and temperature. Characterization requires multi-technique validation:
- FTIR to confirm carboxylate coordination.
- Elemental Analysis (CHNS/O) to verify purity.
- Thermogravimetric Analysis (TGA) to assess thermal stability.
- Single-crystal XRD for structural elucidation (as demonstrated in analogous copper complexes) .
- Experimental design should align with pre-test/post-test frameworks to isolate variables affecting yield and purity .
Q. How can researchers formulate focused research questions to address gaps in the literature on this compound?
- Methodological Answer : Conduct a systematic literature review to identify unresolved issues (e.g., inconsistent catalytic activity reports). Use conceptual frameworks (e.g., ligand-field theory) to hypothesize mechanisms. Subsidiary questions might probe:
- "How do solvent polarity and counterion choice influence coordination geometry?"
- "What spectroscopic signatures correlate with redox behavior?"
Q. What statistical approaches are suitable for analyzing spectroscopic data from this compound?
- Methodological Answer : Employ multivariate analysis (e.g., PCA) to deconvolute overlapping UV-Vis or EPR signals. Use error-propagation models to quantify uncertainties in kinetic studies. Reference standards (e.g., CuO) validate instrument calibration .
Advanced Research Questions
Q. How can contradictory findings on the thermal stability of this compound be resolved?
- Methodological Answer : Apply a factorial design to test interactions between variables (e.g., heating rate, atmosphere, sample crystallinity). Replicate studies across independent labs using identical synthetic batches. Compare TGA-DSC data with computational models (DFT) to reconcile discrepancies .
- Table 1 : Variables influencing thermal stability:
| Variable | Range Tested | Impact on Decomposition Temp. |
|---|---|---|
| Heating Rate | 5–20°C/min | ±15°C variation |
| Atmosphere | N₂ vs. Air | Oxidative degradation in air |
| Crystal Size | Micro vs. Macro | Surface-area-dependent kinetics |
Q. What strategies integrate computational chemistry with experimental data to predict this compound’s reactivity?
- Methodological Answer : Combine DFT calculations (e.g., Gibbs free energy of ligand substitution) with kinetic experiments (stopped-flow spectroscopy). Validate models using adversarial controls (e.g., introducing artifactual data to test algorithm robustness) . Cross-reference results with synchrotron-derived EXAFS for geometric validation .
Q. How can researchers address ethical and methodological challenges in combining disparate datasets (e.g., spectroscopic, kinetic, and theoretical data)?
- Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use ontologies to standardize metadata (e.g., "coordination number," "reaction entropy"). Address consent and bias via transparent data-linking protocols, as outlined in hybrid survey-trace methodologies .
Q. What theoretical frameworks best explain the magnetic properties of this compound?
- Methodological Answer : Apply ligand-field theory to correlate EPR g-values with d-orbital splitting. Compare experimental magnetic susceptibility (SQUID) with predictions from angular overlap models. Contradictions may arise from Jahn-Teller distortions—test via variable-temperature XRD .
Methodological Guidance for Contradiction Analysis
- Replication : Use quasi-experimental designs with control groups to isolate confounding variables (e.g., trace metal impurities) .
- Meta-Analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity .
- Cross-Disciplinary Peer Review : Engage crystallographers, spectroscopists, and theoreticians to critique assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
